molecular formula C15H23Cl2N B033047 Didesmethylsibutramine hydrochloride CAS No. 84484-78-6

Didesmethylsibutramine hydrochloride

Cat. No. B033047
CAS RN: 84484-78-6
M. Wt: 288.3 g/mol
InChI Key: KHRVYINTXCWNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The asymmetric synthesis of (R)-didesmethylsibutramine hydrochloride has been achieved through a highly diastereoselective addition of i-BuLi to a triethylmethylsulfinamide derived aldimine. This process represents the key step in its production, highlighting the compound's chiral nature and the complexity involved in its synthesis (Han et al., 2002).

Molecular Structure Analysis

The molecular structure of sibutramine hydrochloride and its derivatives has been characterized through various techniques. A study detailed the crystal chemistry of sibutramine hydrochloride, including its thermal, diffractometric, and spectroscopic characterization. This research elucidated the transition from monohydrate to anhydrous forms and provided insights into its molecular conformation (Maccaroni et al., 2008).

Chemical Reactions and Properties

Sibutramine hydrochloride undergoes various chemical reactions, including transformations into its metabolites. Techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) have been employed to determine sibutramine and its active N-desmethyl metabolites in human plasma, showcasing the compound's reactive nature and the ability to form multiple metabolites (Ding et al., 2003).

Physical Properties Analysis

The physical properties of sibutramine hydrochloride, such as solubility and stability, are crucial for its pharmaceutical applications. Research into the compound's synthesis and characterization sheds light on these aspects, informing formulation and storage conditions.

Chemical Properties Analysis

Sibutramine's chemical properties, including its reactivity and interaction with biological systems, are vital for understanding its mechanism of action. Studies on its pharmacology indicate rapid noradrenergic down-regulation, suggesting a unique interaction with neurotransmitter systems (Buckett et al., 1988).

Scientific Research Applications

Asymmetric Synthesis

A study highlighted the first application of tunable alkyl or aryl sulfinamides for the stereoselective synthesis of chiral amines, demonstrating the asymmetric synthesis of (R)-didesmethylsibutramine ((R)-DDMS) using (R)-triethylmethylsulfinamide ((R)-TESA). This process, involving a highly diastereoselective addition of i-BuLi to a triethylmethylsulfinamide derived aldimine, is significant for the potential treatment of CNS disorders (Han et al., 2002).

Enantioselective Behavioral Effects

Research assessing the enantioselective behavioral effects of sibutramine metabolites, including didesmethylsibutramine, explored their anorexic effects and potential as safer, therapeutically effective treatments for obesity and depression. The study found that (R)-enantiomers of didesmethylsibutramine had significantly greater anorexic effects than their (S)-enantiomers and sibutramine, suggesting their potential therapeutic advantage (Glick et al., 2000).

Screening for Adulterants

A method using flow injection tandem mass spectrometry was developed to screen for weight loss drugs, including didesmethylsibutramine, in dietary supplements. This method, along with confirmation by liquid chromatography tandem mass spectrometry, highlights the application in identifying and quantifying adulterants in health supplements (Song et al., 2014).

Pharmacokinetics and Bioavailability

Studies on the pharmacokinetics and bioavailability of sibutramine and its metabolites, including didesmethylsibutramine, provide insights into their absorption, distribution, metabolism, and excretion. These studies are essential for understanding the therapeutic potential and safety profile of the drug and its metabolites (Park et al., 2004).

Effect of CYP2B6 Genotype

The effect of CYP2B6 genotype on the pharmacokinetics of sibutramine and its active metabolites was evaluated, highlighting the influence of genetic factors on the metabolism of the drug. This research is crucial for personalized medicine, optimizing therapeutic efficacy, and minimizing adverse effects (Chung et al., 2011).

Safety And Hazards

As an active metabolite of sibutramine, Didesmethylsibutramine may share similar safety and hazard concerns. Sibutramine has been withdrawn from various markets due to concerns that the drug increases the risk of heart attack and stroke in patients with a history of heart disease .

properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRVYINTXCWNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801004760
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didesmethylsibutramine hydrochloride

CAS RN

84484-78-6
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84484-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didesmethylsibutramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084484786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJH8PK8XYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.